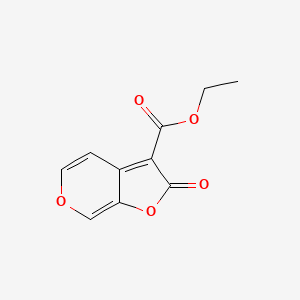

Karrikinolide 3-ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-oxofuro[2,3-c]pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-2-14-9(11)8-6-3-4-13-5-7(6)15-10(8)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGPGCWSLKSVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=COC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Karrikinolide 3-ethyl ester and its chemical structure

This guide provides a comprehensive overview of Karrikinolide 3-ethyl ester, a synthetic karrikinolide analog. It is intended for researchers, scientists, and professionals in drug development and plant biology, offering detailed information on its chemical properties, biological role, and methods for its study.

Core Concepts: Unveiling this compound

This compound is a synthetic derivative of the karrikin family, a class of butenolide compounds discovered in smoke from burnt plant material.[1][2] These molecules are potent plant growth regulators, particularly known for their ability to stimulate seed germination.[1][2]

1.1. Chemical Identity

-

Formal Name: 2-oxo-2H-furo[2,3-c]pyran-3-carboxylic acid, ethyl ester

-

CAS Number: 1030604-40-0

-

Molecular Formula: C₁₀H₈O₅

-

Molecular Weight: 208.17 g/mol

1.2. Chemical Structure

The chemical structure of this compound is characterized by a furo[2,3-c]pyran-2-one core with an ethyl ester group at the 3-position.

SMILES: O=C1OC2=COC=CC2=C1C(OCC)=O

InChI: InChI=1S/C10H8O5/c1-2-14-9(11)8-6-3-4-13-5-7(6)15-10(8)12/h3-5H,2H2,1H3

Biological Role and Mechanism of Action

This compound functions as a seed germination stimulant, mimicking the action of naturally occurring karrikins.[3] Karrikins are thought to play a crucial role in post-fire ecosystem recovery by triggering the germination of "fire-follower" plant species.

The biological activity of karrikins is mediated by a dedicated signaling pathway that shares components with the strigolactone signaling pathway.

The Karrikin Signaling Pathway

The perception of karrikins initiates a signaling cascade that leads to the degradation of transcriptional repressors, thereby promoting gene expression related to seed germination and seedling development.

Quantitative Bioactivity Data

| Compound | Species | Bioassay | Concentration/EC₅₀ | Reference |

| Karrikinolide (KAR₁) | Arabidopsis thaliana | Seed Germination | ~1 µM | [4] |

| Karrikinolide (KAR₁) | Triticum aestivum (Wheat) | Seed Germination | 1 nM - 10 µM (optimal at 1 µM) | [5] |

| Karrikinolide (KAR₁) | Lactuca sativa (Lettuce) | Seed Germination | < 1 nM | [6] |

| Karrikinolide (KAR₁) | Various weed species | Seed Germination | 1 µM | [7] |

Experimental Protocols

The following protocols provide a framework for assessing the bioactivity of this compound.

Seed Germination Bioassay in Arabidopsis thaliana

This protocol is adapted from established methods for testing karrikin activity in the model plant Arabidopsis thaliana.[8][9][10]

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0 or Landsberg erecta)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile water

-

0.5% (w/v) agar (B569324) solution

-

Petri dishes (9 cm)

-

Micropipettes

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10% bleach solution for 10 minutes, and then rinse five times with sterile water.

-

Plating: Prepare 0.5% agar plates. Aliquot approximately 50-100 sterilized seeds onto the surface of each agar plate.

-

Treatment Application: Prepare serial dilutions of this compound from the stock solution in sterile water to achieve final concentrations (e.g., 0.01, 0.1, 1, 10 µM). A control with the same concentration of DMSO as the highest treatment concentration should be included. Pipette the treatment solutions onto the seeds on the agar plates.

-

Stratification: To break dormancy, cold-stratify the plates at 4°C in the dark for 3-4 days.

-

Incubation: Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

Data Collection: Score germination (radicle emergence) daily for 7-10 days.

-

Data Analysis: Calculate the germination percentage for each treatment and control. Statistical analysis (e.g., ANOVA) can be used to determine significant differences.

Synthesis of Karrikinolide Analogs

The synthesis of karrikinolide analogs often involves the construction of the butenolide and pyran rings. While a specific protocol for this compound is not detailed here, a general approach based on the synthesis of similar butenolides is described.[11]

Key Synthetic Steps (General):

-

Formation of the Pyran Ring: Cyclization reactions are commonly employed to form the pyran ring from appropriate precursors.

-

Halogenation: Introduction of a halogen at a key position allows for subsequent functionalization.

-

Lithiation and Alkylation/Esterification: Selective lithiation followed by reaction with an appropriate electrophile (e.g., an ethyl chloroformate) can introduce the desired ester group.

For a detailed synthetic procedure, it is recommended to consult specialized organic synthesis literature.

Conclusion

This compound is a valuable tool for research into plant germination and development. Its synthetic nature allows for controlled studies of the karrikin signaling pathway. While quantitative bioactivity data for this specific ester is limited, its activity can be inferred from related karrikinolide compounds. The provided experimental protocols offer a starting point for investigating its biological effects. Further research is needed to fully characterize the bioactivity profile of this compound and its potential applications in agriculture and plant biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 4. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Istanbul University Press [iupress.istanbul.edu.tr]

- 6. A KARRIKIN INSENSITIVE2 paralog in lettuce mediates highly sensitive germination responses to karrikinolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Seeds of Brassicaceae weeds have an inherent or inducible response to the germination stimulant karrikinolide. | Semantic Scholar [semanticscholar.org]

- 8. Item - Assaying germination and seedling responses of Arabidopsis to karrikins - University of Tasmania - Figshare [figshare.utas.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. Assaying Germination and Seedling Responses of Arabidopsis to Karrikins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Synthesis and Discovery of Karrikinolide 3-Ethyl Ester: A Technical Guide

Abstract

Karrikinolide 3-ethyl ester is a synthetic analog of the karrikin family of plant growth regulators. Karrikins are butenolides found in smoke from burning plant material that are potent stimulants of seed germination and influence various aspects of plant development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and plant biology. This document details the known biological context of karrikins, outlines a general synthetic approach to this compound based on available literature, presents comparative bioactivity data of related karrikin analogs, and describes the established signaling pathway through which these molecules are perceived by plants.

Introduction: The Discovery of Karrikins

The observation that wildfires can trigger the synchronous germination of seeds from numerous plant species has long intrigued ecologists and plant biologists. This phenomenon led to the hypothesis that chemical cues in smoke are responsible for breaking seed dormancy. In 2004, bioassay-guided fractionation of smoke water identified a potent germination stimulant, 3-methyl-2H-furo[2,3-c]pyran-2-one, which was named Karrikinolide (KAR1)[1]. Karrikins, a family of structurally related butenolides, are now recognized as a novel class of plant growth regulators[2].

This compound (CAS No. 1030604-40-0; Molecular Formula: C10H8O5) is a synthetic derivative of the karrikin family. It was first described by Sun and colleagues as a major by-product in the synthesis of Karrikin 2 (desmethylkarrikinolide). Like other karrikins, it is a key trigger for seed germination in many species.

Synthesis of this compound

The specific, detailed experimental protocol for the synthesis of this compound is reported in Sun K. et al., Tetrahedron Letters, 2008, 49, 2922. While the full experimental details from this publication are not reproduced here, a general synthetic strategy for 2H-furo[2,3-c]pyran-2-one derivatives can be outlined based on established methods for karrikin analog synthesis.

General Synthetic Approach:

The synthesis of the 2H-furo[2,3-c]pyran-2-one core of karrikins often involves the construction of the fused bicyclic system from simpler precursors. One common strategy involves the use of a pyranone intermediate which is then annulated to form the furanone ring.

A plausible synthetic workflow is depicted below.

Biological Activity and Data Presentation

Karrikins have been shown to stimulate the germination of a wide range of plant species, often at nanomolar concentrations. For instance, KAR1 and KAR2 have been extensively studied and their effects on the germination of Arabidopsis thaliana seeds are well-documented.

Table 1: Comparative Bioactivity of Karrikin Analogs on Arabidopsis thaliana Seed Germination

| Compound | Concentration | Observed Effect on Germination | Reference |

| Karrikinolide (KAR1) | 1 µM | Strong promotion of germination in primary dormant seeds. | [3] |

| Karrikinolide (KAR1) | 1 nM - 10 µM | Dose-dependent increase in germination. | [3] |

| Karrikin 2 (KAR2) | 10 nM | Clear enhancement of germination. | [3] |

| Karrikin 3 (KAR3) | >10 nM | Slightly less effective than KAR1 and KAR2. | [3] |

| Karrikin 4 (KAR4) | 1 nM - 10 µM | Inactive or inhibitory at similar concentrations to other KARs. | [3] |

| This compound | Data Not Available | Expected to be a potent germination stimulant. |

Signaling Pathway

Karrikins exert their biological effects through a well-defined signaling pathway that shares components with the strigolactone perception machinery. The core of the karrikin signaling pathway involves the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and the α/β-hydrolase KARRIKIN INSENSITIVE 2 (KAI2), which functions as the karrikin receptor.

The binding of a karrikin molecule to KAI2 is believed to induce a conformational change that facilitates the interaction of KAI2 with MAX2. This complex then targets repressor proteins, primarily SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2), for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the transcription of downstream genes, leading to the observed physiological responses, such as seed germination and changes in seedling development.

Experimental Protocols

This section provides a general methodology for assessing the bioactivity of karrikinolide analogs on seed germination, based on protocols described in the literature.

Protocol: Seed Germination Bioassay

-

Preparation of Test Compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide).

-

Perform serial dilutions to obtain a range of test concentrations (e.g., from 1 nM to 10 µM). A negative control (solvent only) should be included.

-

-

Seed Sterilization and Plating:

-

Surface sterilize seeds (e.g., Arabidopsis thaliana) using a standard protocol (e.g., 70% ethanol (B145695) wash followed by a bleach solution and sterile water rinses).

-

Aseptically plate the sterilized seeds on a suitable germination medium (e.g., 0.8% agar (B569324) in water or Murashige and Skoog medium) in petri dishes.

-

Add the test compound solutions to the germination medium before plating the seeds.

-

-

Incubation and Germination Scoring:

-

Incubate the plates under controlled environmental conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

Score germination, defined as the emergence of the radicle, at regular intervals (e.g., daily for 7 days).

-

-

Data Analysis:

-

Calculate the germination percentage for each treatment and time point.

-

If a dose-response is observed, the data can be used to calculate the EC50 value (the concentration that elicits 50% of the maximal response).

-

Conclusion

This compound is a synthetic butenolide with significant potential as a plant growth regulator, particularly for promoting seed germination. While specific quantitative data on its bioactivity remains to be fully characterized in publicly accessible literature, its structural similarity to highly potent natural karrikins suggests it operates through the conserved KAI2-mediated signaling pathway. The synthesis of this and other karrikin analogs provides valuable tools for dissecting the intricate mechanisms of plant development and for potential applications in agriculture and ecological restoration. Further research is warranted to fully elucidate the bioactivity profile of this compound and to optimize its synthesis for broader applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Karrikinolide 3-Ethyl Ester in Seed Dormancy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Karrikinolides, including the synthetic analog karrikinolide 3-ethyl ester, are potent butenolide compounds that play a crucial role in breaking seed dormancy and promoting germination. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, focusing on the core signaling pathway, its interaction with other hormonal cues, and the experimental methodologies used to elucidate these processes. The perception of karrikinolides by the α/β-hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2) initiates a signaling cascade that converges on the degradation of SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) proteins. These are key repressors of germination. This process is mediated by the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component of an SCF E3 ubiquitin ligase complex. The alleviation of SMAX1/SMXL2 repression leads to downstream transcriptional changes that modulate the balance of abscisic acid (ABA) and gibberellin (GA), ultimately driving the transition from dormancy to germination. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of this critical biological process.

The Core Signaling Pathway of Karrikinolide Action

The central mechanism of karrikinolide signaling involves a conserved pathway that is analogous to the signaling of strigolactones, another class of butenolide plant hormones.[1][2] The key components of the karrikinolide signaling pathway are:

-

KARRIKIN INSENSITIVE 2 (KAI2): An α/β-hydrolase that functions as the receptor for karrikinolides.[3] While karrikins found in smoke are recognized by KAI2, it is hypothesized that they mimic an as-yet-unidentified endogenous ligand, termed KAI2 Ligand (KL).[3]

-

MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is an essential component of a Skp, Cullin, F-box (SCF) E3 ubiquitin ligase complex.[1][4]

-

SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2): These are repressor proteins that act downstream of MAX2 to suppress seed germination and seedling development.[5][6]

The signaling cascade is initiated by the binding of karrikinolide to the KAI2 receptor.[7] This binding event is thought to induce a conformational change in KAI2, which then interacts with the SCFMAX2 complex.[8][9] This complex then targets the repressor proteins SMAX1 and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome.[1][9] The degradation of SMAX1 and SMXL2 relieves their repressive effect on downstream targets, leading to the expression of genes that promote seed germination.[5][10]

Visualizing the Karrikinolide Signaling Pathway

Caption: The core karrikinolide signaling pathway.

Quantitative Data on this compound Action

The following tables summarize key quantitative data related to the mechanism of action of karrikinolides. Due to the specificity of the user's request for "this compound," it is important to note that much of the available literature focuses on karrikinolide 1 (KAR1) and karrikinolide 2 (KAR2) as model compounds. The activity of this compound is expected to be similar, as it is a known germination trigger.[11]

Table 1: Ligand-Receptor Binding Affinity

| Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |

| KAR1 | KAI2 (His246Ala mutant) | Equilibrium Microdialysis | 35.5 ± 9.68 µM | [12] |

| (+)-dMGer | KAI2 | Competitive Inhibition Assay | K1/2 = 4.3 µM | [4] |

| (+)-1′-carba-dMGer | KAI2 | Competitive Inhibition Assay | K1/2 = 69.7 µM | [4] |

Note: Data for the wild-type KAI2 with KAR1 was qualitatively confirmed but not quantified in the cited study. dMGer is a potent synthetic agonist of the KAI2 receptor.

Table 2: Effective Concentrations for Seed Germination in Arabidopsis thaliana

| Karrikinolide | Ecotype | Effective Concentration | Germination (%) | Reference |

| KAR1 | Landsberg erecta (Ler) | 1 µM | Significantly increased | [13][14] |

| KAR2 | Landsberg erecta (Ler) | 10 nM | Enhanced | [13] |

| KAR1 | Wheat | 1 µM | 100% | [15] |

| KAR1 | Lettuce | 10 nM | Effective | [15] |

Table 3: Karrikinolide-Induced Gene Expression Changes in Arabidopsis thaliana Seeds

| Gene | Function | Fold Change (KAR1 treatment) | Time Point | Reference |

| GA3ox1 | Gibberellin biosynthesis | ~4-fold increase | 6 hours | [4] |

| GA3ox2 | Gibberellin biosynthesis | Increased | 12 hours | [4] |

| HY5 | Light signaling transcription factor | Transiently induced | - | [16] |

| HYH | Light signaling transcription factor | Transiently induced | - | [16] |

Table 4: SMAX1/SMXL2 Protein Degradation

| Protein | Treatment | Time to Degradation | Method | Reference |

| SMAX1D2-LUC | KAR2 (10 µM) | Significant decline within 2 hours | Ratiometric Luciferase Reporter | [1] |

| SMXL2-GFP | GR24ent-5DS (2 µM) | Significant reduction within 20 minutes | Confocal Microscopy | [6] |

| SMXL2-GFP | KAR1 (2 µM) | Apparent after 60 minutes | Western Blot | [6] |

Note: GR24ent-5DS is a synthetic strigolactone analog that strongly activates the karrikin signaling pathway.

Crosstalk with Other Signaling Pathways

The karrikinolide signaling pathway does not operate in isolation. It integrates with other hormonal and environmental signals to fine-tune the decision to germinate.

Gibberellin (GA) and Abscisic Acid (ABA)

GA and ABA are the primary hormones regulating seed dormancy and germination, with GA promoting germination and ABA inhibiting it. Karrikinolide signaling is intricately linked with these two pathways.

-

GA Biosynthesis: Karrikinolide treatment upregulates the expression of key GA biosynthesis genes, such as GA3ox1 and GA3ox2, leading to increased levels of active GAs.[4][11] This suggests that karrikinolides promote germination, at least in part, by enhancing GA production.

-

ABA Signaling: While direct effects on ABA levels are less clear prior to radicle emergence, there is evidence of crosstalk.[17] The degradation of SMAX1 can bypass the requirement for GA to overcome ABA-imposed dormancy.[18]

Light Signaling

Light is a critical environmental cue for the germination of many plant species. Karrikinolide signaling can enhance light responses.

-

Photomorphogenesis: Karrikins have been shown to enhance light-dependent processes such as the inhibition of hypocotyl elongation and the expansion of cotyledons.[16][17]

-

Light-Responsive Genes: A significant overlap exists between genes regulated by karrikins and those responsive to light.[16] For instance, the light-signaling transcription factor HY5 is transiently induced by KAR1.[16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Arabidopsis thaliana Seed Germination Assay

This protocol is adapted from established methods for assessing the effect of karrikins on seed germination.[8][19][20]

Objective: To determine the dose-response relationship of this compound on the germination of dormant Arabidopsis thaliana seeds.

Materials:

-

Arabidopsis thaliana seeds (e.g., Landsberg erecta ecotype with primary dormancy)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

0.5x Murashige and Skoog (MS) medium with 0.8% (w/v) agar (B569324)

-

Petri dishes (9 cm)

-

Sterile water

-

Micropipettes and sterile tips

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface-sterilize seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 20% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution. Pipette approximately 50-100 seeds onto the surface of 0.5x MS agar plates containing various concentrations of this compound (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The final DMSO concentration should not exceed 0.1%.

-

Stratification: To break any residual dormancy and synchronize germination, wrap the plates in aluminum foil and incubate at 4°C for 3-4 days.

-

Incubation: Transfer the plates to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

Scoring Germination: Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

-

Data Analysis: Calculate the germination percentage for each concentration at each time point. Plot the final germination percentage against the log of the this compound concentration to generate a dose-response curve.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol provides a general framework for testing the interaction between KAI2 and SMAX1 in a yeast system.[1][5][21]

Objective: To determine if KAI2 and SMAX1 physically interact in a karrikinolide-dependent manner.

Materials:

-

Yeast strain (e.g., AH109 or Y2HGold)

-

Bait vector (e.g., pGBKT7) containing the KAI2 coding sequence

-

Prey vector (e.g., pGADT7) containing the SMAX1 coding sequence

-

Yeast transformation reagents (e.g., PEG/LiAc)

-

Selective media (SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade)

-

This compound

-

X-α-Gal for blue/white screening

Procedure:

-

Vector Construction: Clone the full-length coding sequences of KAI2 into the bait vector and SMAX1 into the prey vector.

-

Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain using the lithium acetate (B1210297) method.

-

Selection of Transformants: Plate the transformed yeast cells on SD/-Leu/-Trp medium to select for cells containing both plasmids.

-

Interaction Assay:

-

Pick individual colonies and grow them in liquid SD/-Leu/-Trp medium.

-

Spot serial dilutions of the yeast cultures onto selective media:

-

SD/-Leu/-Trp (growth control)

-

SD/-Leu/-Trp/-His (low stringency selection)

-

SD/-Leu/-Trp/-His/-Ade (high stringency selection)

-

-

Include plates with and without this compound (e.g., 10 µM) in the media.

-

-

Analysis: Growth on the selective media indicates a protein-protein interaction. A stronger interaction will allow growth on higher stringency media. If the interaction is karrikinolide-dependent, growth will only be observed in the presence of the compound. The blue color development on plates containing X-α-Gal further confirms the interaction.

In Vitro Pull-Down Assay

This protocol outlines the steps for an in vitro pull-down assay to confirm the direct interaction between KAI2, MAX2, and SMAX1.[22]

Objective: To demonstrate the direct physical interaction between recombinant KAI2, MAX2, and SMAX1 proteins.

Materials:

-

Recombinant proteins:

-

GST-tagged KAI2 (bait)

-

His-tagged MAX2 (prey 1)

-

MBP-tagged SMAX1 (prey 2)

-

-

Glutathione-sepharose beads

-

Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)

-

Wash buffer (pull-down buffer with higher salt concentration, e.g., 300 mM NaCl)

-

Elution buffer (e.g., pull-down buffer with 20 mM reduced glutathione)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against His-tag and MBP-tag

Procedure:

-

Protein Expression and Purification: Express and purify the recombinant proteins from E. coli.

-

Bait Immobilization: Incubate the purified GST-KAI2 with glutathione-sepharose beads to immobilize the bait protein.

-

Blocking: Wash the beads with pull-down buffer and block with a solution of 3% BSA in pull-down buffer to reduce non-specific binding.

-

Interaction: Incubate the immobilized GST-KAI2 with the purified His-MAX2 and MBP-SMAX1 proteins in the presence or absence of this compound.

-

Washing: Wash the beads extensively with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using anti-His and anti-MBP antibodies to detect the presence of MAX2 and SMAX1.

Quantification of Endogenous ABA and GA

This protocol provides a general method for the quantification of ABA and GA in seeds.[12]

Objective: To measure the levels of ABA and GA in seeds treated with this compound.

Materials:

-

Arabidopsis seeds treated with this compound

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol (B129727) with internal standards)

-

Internal standards (deuterium-labeled ABA and GAs)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Freeze the treated seeds in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the hormones from the powdered tissue using the extraction solvent containing known amounts of the internal standards.

-

Purification: Purify and concentrate the hormone extracts using SPE cartridges.

-

Quantification: Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The hormone levels are quantified by comparing the peak areas of the endogenous hormones to their corresponding internal standards.

Visualizing Experimental Workflows

Workflow for a Seed Germination Assay

Caption: A typical workflow for a seed germination assay.

Conclusion and Future Directions

The mechanism of action of this compound in breaking seed dormancy is centered around the KAI2-MAX2-SMAX1/SMXL2 signaling module. This pathway effectively translates the perception of an external chemical cue into a developmental switch, promoting germination through the modulation of GA and ABA signaling. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, opens up avenues for agricultural applications, such as the development of novel seed treatments to improve crop establishment and yield.

Future research should focus on several key areas:

-

Identification of the Endogenous KAI2 Ligand (KL): The discovery of the natural, in planta signaling molecule that karrikins mimic will be a major breakthrough in the field.

-

Elucidation of Downstream Targets: Identifying the direct transcriptional targets of SMAX1 and SMXL2 will provide a more complete picture of the downstream events that lead to germination.

-

Structural Dynamics of the Signaling Complex: High-resolution structural studies of the KAI2-MAX2-SMAX1/SMXL2 complex will offer deeper insights into the molecular basis of their interactions and regulation.

-

Translational Research: Further investigation into the application of karrikinolides in a broader range of crop species and under various environmental stress conditions will be crucial for realizing their full agricultural potential.

By continuing to unravel the complexities of karrikinolide signaling, the scientific community can harness this knowledge to address challenges in food security and sustainable agriculture.

References

- 1. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Basic Techniques to Assess Seed Germination Responses to Abiotic Stress in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Smoke-derived karrikin perception by the α/β-hydrolase KAI2 from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. bioaustralis.com [bioaustralis.com]

- 12. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The karrikin signaling regulator SMAX1 controls Lotus japonicus root and root hair development by suppressing ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Karrikins discovered in smoke trigger Arabidopsis seed germination by a mechanism requiring gibberellic acid synthesis and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Yeast Two-Hybrid Technique to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 20. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]

- 21. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 22. biorxiv.org [biorxiv.org]

Preliminary Bioactivity Screening of Karrikinolide 3-Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karrikinolides, a class of butenolide compounds derived from plant smoke, have garnered significant attention for their potent plant growth-regulating activities. This document outlines a comprehensive technical guide for the preliminary bioactivity screening of a novel derivative, Karrikinolide 3-ethyl ester. This guide details experimental protocols for assessing its efficacy in seed germination and seedling development, provides a framework for data presentation, and visualizes the underlying signaling pathways and experimental workflows. The methodologies and data interpretation strategies presented herein are based on established knowledge of karrikinolide bioactivity and are intended to serve as a foundational resource for researchers investigating the potential applications of this new compound.

Introduction

Karrikins (KARs) are a family of compounds found in the smoke of burning vegetation that can stimulate seed germination and influence seedling development.[1][2] The first identified karrikinolide was designated KAR1.[1] These molecules are recognized by the α/β hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2) in plants.[3][4] The binding of a karrikin to KAI2 initiates a signaling cascade that involves the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and leads to the degradation of transcriptional repressors such as SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[1][3] This derepression allows for the expression of genes that promote physiological responses like seed germination and seedling photomorphogenesis.[3][5]

This guide focuses on the preliminary bioactivity screening of this compound, a synthetic analog of the naturally occurring karrikinolides. The objective is to determine its biological activity profile, specifically its effects on seed germination and seedling growth, and to provide a framework for its initial characterization.

Karrikinolide Signaling Pathway

The currently understood signaling pathway for karrikinolides provides a basis for designing and interpreting bioactivity assays. The pathway highlights key molecular components that are essential for transducing the karrikin signal.

Experimental Protocols

Seed Germination Assay

This assay is a primary screening method to determine the effect of this compound on seed germination.

Materials:

-

Seeds of a model plant species known to respond to karrikinolides (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), or celery (Apium graveolens)).[2][6]

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Sterile distilled water.

-

Petri dishes (9 cm diameter).

-

Filter paper (Whatman No. 1).

-

Growth chamber with controlled light and temperature.

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution to achieve final concentrations ranging from 10⁻⁶ M to 10⁻⁹ M. A negative control (sterile distilled water) and a vehicle control (DMSO concentration equivalent to the highest test concentration) should be included. A positive control using Karrikinolide (KAR1) at an optimal concentration (e.g., 10⁻⁷ M) is also recommended.[6]

-

Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. For Arabidopsis thaliana, this can be achieved by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach for 5-10 minutes, and then rinsing thoroughly with sterile distilled water.

-

Plating: Place two layers of sterile filter paper in each Petri dish. Pipette 4-5 mL of the respective test solution onto the filter paper.

-

Sowing: Evenly distribute a known number of seeds (e.g., 50-100) onto the filter paper in each dish.

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).[6]

-

Data Collection: Score germination (radicle emergence) daily for a period of 7-14 days.

Seedling Photomorphogenesis Assay

This assay assesses the effect of this compound on seedling development, specifically hypocotyl elongation, which is known to be regulated by the karrikin signaling pathway.[5][7]

Materials:

-

Seeds of a light-sensitive model plant (e.g., Arabidopsis thaliana).

-

Agar (B569324) plates (e.g., 0.5x Murashige and Skoog medium) containing the various concentrations of this compound, controls (negative, vehicle, and positive with KAR1), as prepared for the germination assay.

-

Growth chamber with controlled light conditions.

Procedure:

-

Plating: Sow surface-sterilized seeds on the prepared agar plates.

-

Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Incubation: Expose the plates to light for several hours to induce germination, then transfer them to continuous darkness or specific light conditions (e.g., low fluence rate white light) for 3-5 days.

-

Data Collection: After the incubation period, photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preliminary bioactivity screening of this compound.

References

- 1. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Karrikinolides in Plant Development: An In-depth Technical Guide

Disclaimer: This guide focuses on the role of well-characterized karrikinolides, primarily Karrikinolide 1 (KAR1), in plant development. Extensive searches for "Karrikinolide 3-ethyl ester" did not yield specific scientific literature, suggesting it may be a less common derivative or a misnomer. The principles, pathways, and effects described herein for karrikinolides are expected to be broadly applicable to karrikin-like molecules.

Introduction

Karrikinolides (KARs) are a class of butenolide compounds found in the smoke of burning plant material that have profound effects on plant growth and development.[1][2] Initially identified as potent seed germination stimulants, their role is now understood to extend to various aspects of plant life, from seedling photomorphogenesis to stress responses.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of karrikinolide action, quantitative data on their effects, and detailed experimental protocols for their study, aimed at researchers, scientists, and drug development professionals in the plant science field.

Karrikinolides are perceived by the α/β hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2).[5] This perception initiates a signaling cascade that shares components with the strigolactone signaling pathway, another class of butenolide plant hormones.[3] The KAI2-mediated signaling pathway is crucial for regulating seed germination, seedling development, and responses to environmental cues like light.[4][6]

Karrikinolide Signaling Pathway

The canonical karrikinolide signaling pathway involves a core set of proteins that transduce the karrikinolide signal from perception to downstream transcriptional regulation. The central components are the receptor KAI2, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[5][6]

Upon binding of a karrikinolide molecule, KAI2 undergoes a conformational change that is thought to facilitate its interaction with MAX2.[3] MAX2 is a component of a Skp, Cullin, F-box (SCF) E3 ubiquitin ligase complex.[5] The KAI2-MAX2 complex then targets the SMAX1 and SMXL2 repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[6] The degradation of these repressors relieves the inhibition of downstream transcription factors, leading to the expression of karrikin-responsive genes that modulate various developmental processes.[5]

Quantitative Effects of Karrikinolides on Plant Development

The application of karrikinolides, particularly KAR1, has been shown to significantly impact various quantifiable aspects of plant development. The following tables summarize key findings from the literature.

Seed Germination

Karrikinolides are potent stimulators of seed germination, particularly in species with dormancy mechanisms. Their effect is often dose-dependent.

| Plant Species | Karrikinolide Concentration | Germination Percentage (%) - Control | Germination Percentage (%) - Treatment | Fold Increase | Reference |

| Triticum aestivum (Wheat) | 1 µM KAR1 | 76.9 | 100 | 1.3 | [1] |

| Apium graveolens (Celery) | 10⁻⁷ M KAR1 | 14.7 | 30.7 | 2.1 | |

| Prunus armeniaca (Apricot) | 1 µM KAR1 | 34 | 72 | 2.1 | [6] |

| Onopordum caricum | 0.1 µM KAR1 | 22.7 | 74.7 | 3.3 | [7] |

| Sarcopoterium spinosum | 0.1 µM KAR1 | 23.3 | 83.3 | 3.6 | [7] |

| Stachys cretica | 2.5% Smoke Water* | 1.3 | 72.0 | 55.4 | [7] |

Note: Smoke water contains a mixture of compounds including karrikinolides.

Seedling Growth and Physiology

Beyond germination, karrikinolides influence seedling morphology and physiological parameters.

| Plant Species | Karrikinolide Treatment | Parameter | Control | Treatment | % Change | Reference |

| Mentha arvensis (Mint) | 10⁻⁸ M KAR1 | Shoot Length (cm) | 25.3 | 29.5 | +16.5% | [7] |

| Fresh Weight (g) | 10.2 | 12.0 | +17.6% | [7] | ||

| Dry Weight (g) | 1.25 | 1.56 | +24.8% | [7] | ||

| Leaf Area (cm²) | 4.58 | 5.38 | +17.5% | [7] | ||

| Total Chlorophyll (mg/g FW) | 1.59 | 1.92 | +20.8% | [7] | ||

| Daucus carota (Carrot) | 1.501 µg L⁻¹ KAR1 | Plant Height (cm) | 25.8 | 32.3 | +25.2% | [8] |

| Net Photosynthetic Rate | 10.3 | 13.8 | +34.0% | [8] | ||

| Triticum aestivum (Wheat) under Boron Stress | 0.1 µM KAR1 | Root Length (mm) | 128 | 162 | +26.6% | [9] |

Gene Expression

Karrikinolide treatment leads to significant changes in the expression of specific genes involved in plant development and stress responses.

| Plant Species | Treatment | Gene | Fold Change (vs. Control) | Reference |

| Creeping Bentgrass (Drought Stress) | KAR1 | MAX2 | +6.9 | [10] |

| KAI2 | +6.9 | [10] | ||

| AFL1 | +1.31 | [10] | ||

| DLK2 | Downregulated | [10] | ||

| KUF1 | Downregulated | [10] | ||

| SMAX1 | Downregulated | [10] | ||

| Arabidopsis thaliana | 1 µM KAR1 | GA3ox1 | ~4 (at 6h) | [11] |

| GA3ox2 | Upregulated (at 12h) | [11] | ||

| HY5 | Transiently induced | [12] | ||

| HYH | Transiently induced | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of karrikinolide biology. Below are protocols for key experiments.

Arabidopsis Seed Germination Assay

This protocol is adapted for assessing the effect of karrikinolides on the germination of Arabidopsis thaliana seeds.

Materials:

-

Arabidopsis thaliana seeds

-

Karrikinolide stock solution (e.g., 10 mM KAR1 in DMSO)

-

Sterile deionized water

-

0.8% (w/v) water agar (B569324) plates (90 mm Petri dishes)

-

Micropipettes and sterile tips

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare working solutions of karrikinolide by diluting the stock solution in sterile water to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a water control with the same concentration of DMSO as the highest karrikinolide concentration.

-

Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 20% (v/v) commercial bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile deionized water.

-

Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution.

-

Pipette approximately 50-100 seeds onto the surface of the water agar plates for each treatment condition.

-

Seal the plates with parafilm and stratify at 4°C in the dark for 3-5 days to break dormancy.

-

Transfer the plates to a growth chamber with a controlled light cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

-

Score germination daily for 7-10 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

-

Calculate the germination percentage for each treatment at each time point.

Quantitative Real-Time PCR (qRT-PCR) for Karrikin-Responsive Genes

This protocol outlines the steps for analyzing the expression of karrikin-responsive genes in plant tissues.

Materials:

-

Plant tissue (e.g., seedlings treated with karrikinolide)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Gene-specific primers for target and reference genes

Procedure:

-

RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.

-

Set up reactions for a reference gene (e.g., ACTIN or UBIQUITIN) for normalization.

-

Run the reactions in a qRT-PCR instrument using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

KAI2 Receptor-Ligand Binding Assay (Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity of karrikinolides to the KAI2 receptor.

Materials:

-

Purified recombinant KAI2 protein

-

Karrikinolide solution of known concentration

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Dialyze the purified KAI2 protein and the karrikinolide solution against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Load the KAI2 protein solution into the sample cell of the ITC instrument.

-

Load the karrikinolide solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the karrikinolide into the protein solution, measuring the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat of binding for each injection.

-

Plot the heat of binding against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and understanding of research on karrikinolides.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of the seed germination stimulant karrikinolide from combustion of simple carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assaying Germination and Seedling Responses of Arabidopsis to Karrikins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Assaying germination and seedling responses of Arabidopsis to karrikins - University of Tasmania - Figshare [figshare.utas.edu.au]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Dance of Molecules: A Technical Guide to Karrikinolide 3-Ethyl Ester's Engagement with Plant Hormone Signaling

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the interaction of karrikinolides with plant hormone signaling. Specific research on "karrikinolide 3-ethyl ester" is limited. The information herein is based on the extensive studies of closely related and well-understood karrikins, such as karrikinolide (KAR1), and is presumed to be largely applicable to this compound, a synthetic analog known to trigger seed germination.

Introduction: Karrikinolides and the Dawn of a New Signaling Era

Karrikinolides are a class of butenolide compounds discovered in smoke from burnt plant material that act as potent plant growth regulators.[1][2] this compound is a synthetic karrikinolide that serves as a key germination trigger for numerous plant species.[3] These molecules are recognized by plants and initiate a signaling cascade that has profound effects on seed germination, seedling development, and responses to environmental cues.[1][4] The karrikin signaling pathway exhibits significant crosstalk with major plant hormone signaling pathways, including those of strigolactones, gibberellins, abscisic acid, and auxin, positioning it as a critical regulator of plant growth and development.[5][6]

The Core Signaling Pathway: A Triumvirate of Perception, Transduction, and Response

The central mechanism of karrikin signaling involves a core set of proteins that perceive the karrikin signal and transduce it to elicit a physiological response. This pathway is mediated by the 26S proteasome.[6]

Perception: The primary receptor for karrikins is the α/β-hydrolase protein KARRIKIN INSENSITIVE 2 (KAI2).[1][7] KAI2 possesses a hydrophobic pocket that accommodates the karrikin molecule.[7] Binding of the karrikin ligand is thought to induce a conformational change in KAI2, initiating downstream signaling.[8]

Transduction: The activated KAI2 receptor interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[1] MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, which functions to tag target proteins for degradation by the 26S proteasome.[1][9]

Response: The SCF-MAX2 complex, upon recruitment by the ligand-bound KAI2, targets the repressor proteins SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation.[1][6] The degradation of these repressors relieves the suppression of downstream genes, leading to the expression of karrikin-responsive genes and the observed physiological effects, such as enhanced seed germination and altered seedling morphology.[1][6]

References

- 1. mdpi.com [mdpi.com]

- 2. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 7. Smoke-derived karrikin perception by the α/β-hydrolase KAI2 from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Unraveling the MAX2 Protein Network in Arabidopsis thaliana: Identification of the Protein Phosphatase PAPP5 as a Novel MAX2 Interactor - PMC [pmc.ncbi.nlm.nih.gov]

Karrikinolide 3-ethyl ester as a novel plant growth regulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Karrikinolide 3-ethyl ester is a synthetic analogue of karrikins, a family of butenolide compounds discovered in smoke from burnt plant material.[1][2][3] Karrikins, and by extension their synthetic analogues, are potent plant growth regulators that influence key developmental processes, most notably seed germination and seedling development.[2][3][4] This technical guide provides a comprehensive overview of the core biology of karrikinolides, with a focus on the signaling pathway, quantitative effects on plant growth, and experimental protocols for evaluation, positioning this compound as a novel tool for agricultural and research applications.

Karrikins mimic the action of a yet-to-be-identified endogenous plant hormone, provisionally termed KAI2 ligand (KL).[5][6][7] This mimicry allows them to hijack a pre-existing signaling pathway to exert their effects.[8] The study of karrikins has unveiled a sophisticated regulatory network that intersects with other key phytohormone signaling pathways, including those of gibberellins, abscisic acid, and auxin.[4][9]

Mechanism of Action: The KAI2 Signaling Pathway

The perception and transduction of the karrikin signal are mediated by a conserved signaling pathway. The core components of this pathway are the receptor protein KARRIKIN INSENSITIVE 2 (KAI2), the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the suppressor proteins SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2).[1][5][10]

The signaling cascade is initiated by the binding of a karrikin molecule to the KAI2 receptor, an α/β hydrolase.[1][6][8] This binding event is thought to induce a conformational change in KAI2, facilitating its interaction with MAX2.[6] MAX2 is a component of a Skp, Cullin, F-box (SCF)-type E3 ubiquitin ligase complex.[5] The formation of the KAI2-MAX2 complex leads to the recruitment of the repressor proteins SMAX1 and SMXL2.[1][5][10] Subsequently, SMAX1 and SMXL2 are ubiquitinated and targeted for degradation by the 26S proteasome.[1][10] The degradation of these repressors alleviates the suppression of downstream genes, leading to a transcriptional reprogramming that ultimately results in the observed physiological responses, such as enhanced seed germination and altered seedling morphology.[1][5]

It is important to note the close evolutionary and functional relationship between the karrikin and strigolactone signaling pathways.[4][5] Strigolactones are another class of butenolide plant hormones perceived by a homologous receptor, DWARF14 (D14), which also signals through MAX2 but targets a different set of SMXL proteins for degradation.[6][11] While both pathways share the central component MAX2, they regulate distinct aspects of plant development.[2][12]

Signaling Pathway Diagram

Quantitative Data on Karrikinolide Effects

The application of karrikins has been shown to elicit significant and quantifiable responses in various plant species. While specific data for this compound is limited, the data presented for other karrikins, particularly KAR1, provides a strong indication of its potential efficacy.

Table 1: Effect of Karrikinolides on Seed Germination

| Plant Species | Karrikinolide Concentration | Observed Effect | Reference |

| Triticum aestivum (Wheat) | 1 µM KAR1 | 1.3-fold increase in germination percentage (reaching 100%) | [13] |

| Apium graveolens (Celery) | 10⁻⁷ M KAR1 | Significantly improved germination (30.7%) compared to control (14.7%) | [14] |

| Arable Weed Species (panel of 8) | 1 µM Karrikinolide | Increased germination rate and seedling mass | [15] |

| Lactuca sativa (Lettuce) | 10 nM KAR1 | Effective concentration for promoting germination | [13] |

Table 2: Effect of Karrikinolides on Plant Growth and Physiology

| Plant Species | Karrikinolide Concentration | Observed Effect | Reference |

| Mentha arvensis (Mint) | 10⁻⁸ M KAR1 | Shoot length increased by 16.47%; Essential oil content increased by 32.25% | [16][17] |

| Allium cepa (Onion) | 0.1 nM Karrikinolide | Increased number of leaves, leaf length, and fresh and dry leaf weights | [15] |

| Arabidopsis thaliana | Varies | Shorter hypocotyls and larger cotyledons | [3] |

Experimental Protocols

The following are generalized protocols for assessing the bioactivity of plant growth regulators like this compound. These can be adapted for specific research questions and plant species.

Seed Germination Assay

Objective: To determine the effect of this compound on the seed germination of a target plant species.

Materials:

-

Seeds of the target plant species

-

This compound stock solution (e.g., 1 mM in a suitable solvent)

-

Sterile distilled water

-

Petri dishes (9 cm)

-

Filter paper (e.g., Whatman No. 1)

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare a dilution series of this compound from the stock solution to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). A control with only the solvent at the highest concentration used should be included.

-

Place two layers of sterile filter paper in each petri dish.

-

Pipette a standard volume (e.g., 5 ml) of each test solution or control onto the filter paper in the petri dishes.

-

Place a predetermined number of seeds (e.g., 50) evenly on the moistened filter paper in each dish.

-

Seal the petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

-

Record the number of germinated seeds daily for a set period (e.g., 7-14 days). Germination is typically defined as the emergence of the radicle.

-

Calculate the germination percentage for each treatment at the end of the experiment.

Seedling Growth Assay

Objective: To evaluate the effect of this compound on early seedling development.

Materials:

-

Seeds of the target plant species

-

Agar (B569324) medium (e.g., 0.8% w/v) or hydroponic system

-

This compound

-

Square petri plates or other suitable growth containers

-

Growth chamber

Procedure:

-

Prepare the agar medium and autoclave. While the medium is still molten, add this compound to achieve the desired final concentrations. Pour the medium into sterile square petri plates.

-

Surface-sterilize the seeds and place them on the surface of the solidified medium.

-

Vertically orient the plates in a growth chamber under controlled conditions.

-

After a set growth period (e.g., 7-10 days), photograph the seedlings.

-

Measure relevant growth parameters such as primary root length, hypocotyl length, and cotyledon area using image analysis software.

-

For biomass determination, carefully remove the seedlings, blot them dry, and record the fresh weight. Subsequently, dry the seedlings in an oven at 60-70°C to a constant weight to determine the dry weight.

Experimental Workflow Diagram

References

- 1. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 2. F-box protein MAX2 has dual roles in karrikin and strigolactone signaling in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Karrikin - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. SMAX1-LIKE/D53 Family Members Enable Distinct MAX2-Dependent Responses to Strigolactones and Karrikins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. F-box protein MAX2 has dual roles in karrikin and strigolactone signaling in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 14. mdpi.com [mdpi.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Plant-derived smoke water and karrikinolide (KAR1) enhance physiological activities, essential oil yield and bioactive constituents of Mentha arvensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Plant-derived smoke water and karrikinolide (KAR1) enhance physiological activities, essential oil yield and bioactive constituents of Mentha arvensis L. [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Karrikinolide 3-ethyl ester

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the laboratory synthesis of Karrikinolide 3-ethyl ester, a synthetic analog of the karrikin family of plant growth regulators. Included are detailed experimental procedures, quantitative data, and diagrams of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Karrikinolides (KARs) are a class of butenolide compounds found in smoke from burning plant material that have been shown to play a crucial role in promoting seed germination and controlling seedling development. This compound is a synthetic analog of karrikinolide that serves as a valuable tool for studying the karrikin signaling pathway and for potential applications in agriculture and horticulture. This document outlines a laboratory-scale protocol for its synthesis. The synthesis of butenolides as seed germination stimulants, including this compound, was reported by Sun K. et al. in 2008.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data expected from the synthesis protocol described below. The values are based on a representative laboratory-scale synthesis.

| Parameter | Value |

| Starting Material (Ethyl 3-oxopentanoate) | 5.0 g |

| Starting Material (2-Bromopropionyl bromide) | 6.5 g |

| Reagent (Triethylamine) | 7.5 mL |

| Solvent (Dichloromethane) | 200 mL |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12 hours |

| Purification Method | Column Chromatography |

| Final Product Yield | ~ 40-50% |

| Final Product Purity (by HPLC) | >95% |

| Molecular Formula | C₁₀H₈O₅ |

| Molecular Weight | 208.2 g/mol |

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound based on established methods for karrikinolide analog synthesis.

Materials and Reagents:

-

2-Bromopropionyl bromide

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 3-oxopentanoate (5.0 g) and dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Slowly add triethylamine (7.5 mL) to the stirred solution.

-

Addition of Acyl Bromide: In a separate flask, dissolve 2-bromopropionyl bromide (6.5 g) in dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by adding 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Visualizations

Karrikinolide Signaling Pathway

The following diagram illustrates the karrikinolide signaling pathway in plants. Karrikins are perceived by the KAI2 receptor, which then interacts with the F-box protein MAX2. This complex targets the SMAX1/SMXL2 repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome, leading to the expression of downstream genes that regulate plant development.[2][3]

Caption: Karrikinolide Signaling Pathway.

Experimental Workflow for this compound Synthesis

The diagram below outlines the key steps in the laboratory synthesis of this compound.

Caption: Synthesis Workflow.

References

Application Notes: Preparation of Karrikinolide 3-ethyl ester Stock Solutions for Bioassays

Introduction

Karrikinolide 3-ethyl ester is a synthetic analog of karrikins, a class of butenolide compounds found in smoke from burning vegetation that act as potent plant growth regulators.[1][2] Karrikins, including their synthetic counterparts, are known to stimulate seed germination and influence seedling development in a wide range of plant species.[2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in bioassays designed to investigate the physiological effects of this compound. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for researchers, scientists, and drug development professionals.

Key Properties

Proper handling and storage are predicated on the physicochemical properties of this compound. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈O₅ | [2][5] |

| Molecular Weight | 208.2 g/mol | [2][5] |

| Appearance | Solid | [5] |

| Purity | >95% (by HPLC) | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [2][5] |

| Long-Term Storage | -20°C | [2] |

| Chemical Stability | ≥ 4 years | [5] |

Experimental Protocols

This section outlines the materials required and the step-by-step procedure for preparing a primary stock solution and subsequent working solutions of this compound.

Materials

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Methanol, anhydrous

-

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile volumetric flasks

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution that can be stored for long periods and diluted as needed.

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (208.2 g/mol ).

-

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

-

Mass (mg) = 0.01 mol/L * 0.001 L * 208.2 g/mol * 1000 mg/g = 2.082 mg

-

-

Weighing: Carefully weigh out approximately 2.08 mg of this compound powder using an analytical balance. Record the exact weight.

-

Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Volume of DMSO (mL) = [Mass of KAR-EE (mg) / 208.2 ( g/mol )] / 0.01 (mol/L) * 1000 (mL/L)

-

-

Homogenization: Vortex the solution thoroughly until the this compound is completely dissolved.

-

Aliquoting and Storage: Aliquot the 10 mM primary stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[2]

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to the final desired concentration for the bioassay. Typical concentrations for karrikin bioassays range from the nanomolar (nM) to micromolar (µM) scale.[4][6]

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate stock solution (e.g., 1 mM or 100 µM) from the 10 mM primary stock.

-

To prepare a 1 mM intermediate stock: Dilute the 10 mM primary stock 1:10 with the same solvent (DMSO). For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.

-

-

Final Dilution: Prepare the final working solutions by diluting the intermediate or primary stock solution into the aqueous medium used for your bioassay (e.g., sterile water, Murashige and Skoog medium).

-

Example for a 1 µM Working Solution:

-

From a 1 mM intermediate stock, perform a 1:1000 dilution. For 10 mL of working solution, add 10 µL of the 1 mM stock to 9.99 mL of the bioassay medium.

-

-

Important: The final concentration of the solvent (e.g., DMSO) in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts in the bioassay. Always include a solvent-only control in your experimental design.

-

-

Serial Dilutions for Dose-Response Experiments: To create a range of concentrations (e.g., 10 nM, 100 nM, 1 µM), perform serial dilutions from a higher concentration working solution. For instance, to get from a 1 µM solution to a 100 nM solution, perform a 1:10 dilution.

Visualizations

Karrikin Signaling Pathway

The diagram below illustrates the core signaling pathway for karrikins. The perception of karrikins (KAR) by the KAI2 receptor triggers a signaling cascade involving MAX2 and leading to the degradation of SMAX1/SMXL2 repressor proteins, which in turn activates downstream gene expression.[1][7][8]

Experimental Workflow: Stock Solution Preparation

The following workflow diagram provides a visual guide to the preparation of this compound stock and working solutions.

References

- 1. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. researchgate.net [researchgate.net]

- 4. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure for Seed Germination Assays with Karrikinolide 3-ethyl ester

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Karrikins act through a specific signaling pathway that is analogous to the strigolactone pathway.[1][2] The perception of karrikins is mediated by the α/β hydrolase receptor protein KARRIKIN INSENSITIVE 2 (KAI2).[6] Upon binding of a karrikin, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF E3 ubiquitin ligase complex. This complex then targets the transcriptional repressor proteins SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors alleviates the suppression of downstream genes, thereby promoting seed germination.[6] This signaling cascade is known to interact with other plant hormone pathways, particularly gibberellic acid (GA), and is also influenced by light.[6][7]

Quantitative Data Summary

The following table summarizes the effective concentrations of Karrikinolide 1 (KAR1) on the seed germination of various plant species as reported in the literature. This data can serve as a starting point for determining the concentration range for assays with Karrikinolide 3-ethyl ester.

| Plant Species | Effective KAR1 Concentration | Observed Effect | Reference |

| Triticum aestivum (Wheat) | 1 nM - 10 µM | Increased germination percentage and root length. 1 µM was most effective. | [8] |

| Arabidopsis thaliana | 10 nM - 1 µM | KAR2 was most active, enhancing germination at concentrations as low as 10 nM. 1 µM KAR1 strongly promoted germination. | [7] |

| Apium graveolens (Celery) | 10⁻⁷ M | Significantly improved germination of dormant seeds. | [9] |

| Aristolochia species | 1 - 100 nM | Promoted seed germination in light-sensitive seeds. | [10] |

| Onopordum caricum, Stachys cretica | 0.01 - 0.1 µM | Enhanced seed germination. | [6] |

Experimental Protocols

Principle of the Assay

This protocol outlines an in vitro seed germination assay to evaluate the efficacy of this compound in promoting seed germination. Seeds are surface-sterilized and placed on a sterile solid or semi-solid medium containing various concentrations of the test compound. The germination percentage and other relevant physiological parameters (e.g., radicle emergence, root length) are recorded over a defined period under controlled environmental conditions.

Materials and Reagents

-

Seeds of the plant species of interest

-

This compound

-